molecular formula C10H7Cl2N3O4S B5705106 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No. B5705106
M. Wt: 336.15 g/mol
InChI Key: BXOUIRJZACBAEI-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, commonly known as DSI, is a synthetic compound that has been extensively studied for its potential use in scientific research. DSI has been found to have a wide range of applications, including as a tool for studying cellular signaling pathways and as a potential therapeutic agent for various diseases.

Mechanism of Action

DSI acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to a decrease in downstream signaling events.
Biochemical and Physiological Effects
DSI has been found to have a wide range of biochemical and physiological effects, depending on the specific protein kinase that it inhibits. For example, inhibition of GSK-3 has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of CDK5 has been found to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).

Advantages and Limitations for Lab Experiments

DSI has several advantages as a tool for studying cellular signaling pathways. It is a potent and selective inhibitor of several protein kinases, making it a useful tool for dissecting specific signaling pathways. Additionally, DSI can be used in a variety of experimental systems, including cell culture, animal models, and human clinical trials.
However, there are also limitations to the use of DSI in lab experiments. One limitation is that DSI may have off-target effects, leading to unintended consequences on cellular signaling pathways. Additionally, DSI may not be effective in all experimental systems, particularly those involving complex signaling networks.

Future Directions

There are several future directions for the use of DSI in scientific research. One potential direction is the development of more potent and selective inhibitors of specific protein kinases. Another direction is the use of DSI in combination with other drugs or therapies to enhance their efficacy. Additionally, the use of DSI in clinical trials for the treatment of various diseases is an area of active research. Finally, the development of new methods for synthesizing DSI and related compounds may lead to the discovery of novel inhibitors of protein kinases with therapeutic potential.

Synthesis Methods

DSI can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. Other methods include the reaction of 2,5-dichlorobenzenesulfonyl hydrazide with 2-methyl-5-nitroimidazole and the reaction of 2-methyl-5-nitroimidazole with 2,5-dichlorobenzenesulfonyl azide.

Scientific Research Applications

DSI has been used extensively in scientific research as a tool for studying cellular signaling pathways, particularly those involving protein kinases. DSI has been found to be a potent inhibitor of several protein kinases, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 5 (CDK5), and protein kinase C (PKC).

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O4S/c1-6-13-5-10(15(16)17)14(6)20(18,19)9-4-7(11)2-3-8(9)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOUIRJZACBAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323071
Record name 1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole

CAS RN

325813-22-7
Record name 1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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